4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride

Beschreibung

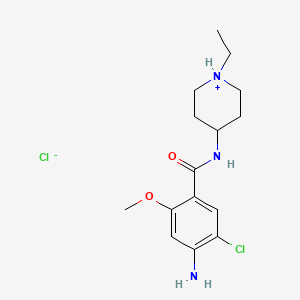

4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride is a benzamide derivative characterized by a 4-amino-5-chloro-2-methoxybenzamide core linked to a 1-ethyl-4-piperidinyl substituent. This compound belongs to a class of antiemetic and prokinetic agents that antagonize dopamine D2 and serotonin 5-HT3 receptors, similar to metoclopramide . The piperidinyl group introduces conformational rigidity compared to linear alkylamine substituents in analogs like metoclopramide, which may influence receptor binding affinity and metabolic stability .

Eigenschaften

CAS-Nummer |

63639-45-2 |

|---|---|

Molekularformel |

C15H23Cl2N3O2 |

Molekulargewicht |

348.3 g/mol |

IUPAC-Name |

4-amino-5-chloro-N-(1-ethylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride |

InChI |

InChI=1S/C15H22ClN3O2.ClH/c1-3-19-6-4-10(5-7-19)18-15(20)11-8-12(16)13(17)9-14(11)21-2;/h8-10H,3-7,17H2,1-2H3,(H,18,20);1H |

InChI-Schlüssel |

FNIXOHDRMXIPDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C16H24ClN3O2

- Molecular Weight : 323.84 g/mol

- IUPAC Name : this compound

The compound functions primarily as a selective agonist for the 5-HT4 receptor, which is implicated in various physiological processes including gastrointestinal motility and neuroprotection. Research indicates that stimulation of the 5-HT4 receptor can enhance neurotransmitter release and promote neuronal survival, making it a target for treating conditions such as obesity and neurodegenerative diseases .

Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the compound's effectiveness against several cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50 values ranging from 0.64 μM to 2.5 μM depending on the specific cancer type tested . This suggests a promising avenue for further development as an anticancer agent.

- Neuroprotective Effects :

- Gastrointestinal Applications :

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

The compound exhibits significant interactions with neurotransmitter systems, particularly in modulating NMDA receptors, which are crucial for synaptic plasticity and memory function. Research indicates that it may act as a neuroprotective agent by reducing excitotoxicity associated with excessive glutamate signaling. This property positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Antitumor Activity

Studies have explored the antitumor properties of derivatives of this compound. Its structural analogs have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, making it a candidate for further development in oncology .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Metoclopramide Hydrochloride

- Chemical Name: 4-Amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide hydrochloride .

- Molecular Weight : 336.26 g/mol .

- Pharmacology : Dopamine D2 and 5-HT3 receptor antagonist with antiemetic and gastroprokinetic effects .

- Solubility: Highly soluble in water and ethanol; insoluble in ether .

- Clinical Use : Treatment of nausea, vomiting, and gastroparesis .

- Key Differences: The diethylaminoethyl side chain in metoclopramide enhances solubility but may increase extrapyramidal side effects (EPS) at high doses. In contrast, the piperidinyl group in the target compound likely reduces EPS risk due to altered receptor interaction .

Cisapride

- Chemical Name: (±)-4-Amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide .

- Pharmacology : 5-HT4 receptor agonist enhancing gastrointestinal motility .

- Key Differences : Unlike the D2/5-HT3 antagonism of the target compound, cisapride’s 5-HT4 agonism increases acetylcholine release, posing cardiac risks (e.g., arrhythmias) .

4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives

- Structure : Diazepin (7-membered ring) substituent instead of piperidine .

- Pharmacology : Dual 5-HT3/D2 antagonists with improved receptor selectivity .

- Key Differences : The diazepin ring’s flexibility may enhance binding kinetics but reduce metabolic stability compared to the piperidinyl group .

Structural and Pharmacokinetic Comparison

Vorbereitungsmethoden

Preparation Methods of 4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide Hydrochloride

Detailed Synthetic Route

Preparation of 4-Amino-5-chloro-2-methoxybenzoic Acid Derivative

- The starting material is often 4-amino-5-chloro-2-methoxybenzoic acid or its derivatives.

- Chlorination at the 5-position can be achieved by reagents such as N-chlorosuccinimide (NCS) in acetic acid, which selectively chlorinates the aromatic ring after introduction of the amino and methoxy groups.

- The amino group is introduced or preserved through reduction of nitro precursors or direct substitution depending on the starting materials.

Synthesis of the 1-Ethyl-4-piperidinyl Amine

- The 1-ethyl-4-piperidinyl moiety is prepared via reductive amination or alkylation of 4-piperidone derivatives.

- One route includes the reaction of 4-piperidone with ethylating agents followed by reduction steps to yield the 1-ethyl-4-piperidine amine.

- Protecting groups such as benzyl may be used during intermediate steps to control selectivity and facilitate purification.

Coupling Reaction to Form the Benzamide

- The key amidation step involves coupling the 4-amino-5-chloro-2-methoxybenzoic acid derivative with the 1-ethyl-4-piperidinyl amine.

- This is typically achieved using activating agents such as ethyl chloroformate or carbodiimide-based coupling reagents (e.g., EDC, HOBt) in the presence of bases like triethylamine or sodium hydroxide.

- The reaction is carried out in solvents such as chloroform, dimethylformamide, or tetrahydrofuran under reflux or room temperature conditions depending on reagent reactivity.

Formation of Hydrochloride Salt

Alternative Synthetic Approaches

- Some patents describe the use of intermediates such as 1-benzyl-3-bromopiperidin-4-one and subsequent transformations involving methoxylation, acetal protection, and reductive amination to yield the substituted piperidine amine before coupling.

- The chlorination step may be performed either before or after amidation depending on the synthetic convenience and yield optimization.

- Industrial scale synthesis often optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.

Data Tables Summarizing Key Synthetic Steps

| Step No. | Reaction Description | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Chlorination of 4-amino-2-methoxybenzoic acid | N-chlorosuccinimide (NCS), Acetic acid | 4-Amino-5-chloro-2-methoxybenzoic acid | Selective aromatic chlorination |

| 2 | Preparation of 1-ethyl-4-piperidinyl amine | Alkylation/reductive amination, Pd/C, H2 | 1-Ethyl-4-piperidinyl amine | May involve protecting groups |

| 3 | Coupling of acid and amine to form benzamide | Ethyl chloroformate, Triethylamine, DMF | 4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide (free base) | Amidation under mild conditions |

| 4 | Formation of hydrochloride salt | HCl gas or aqueous HCl | This compound | Improved stability and crystallinity |

Research Discoveries and Notes on Preparation

- The compound’s synthesis is well-documented in patent literature, emphasizing the importance of controlling regioselectivity during chlorination and amidation steps to avoid side reactions.

- The use of ethyl chloroformate as a coupling reagent is preferred for its mild reaction conditions and high yield of benzamide formation.

- Protecting group strategies for the piperidine ring intermediates are crucial to obtain the desired stereochemistry and purity.

- The hydrochloride salt form is favored in pharmaceutical contexts due to enhanced solubility and stability.

- Analytical methods such as NMR, mass spectrometry, and HPLC are employed to confirm the structure and purity of intermediates and final products.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory and dermal protection : Use NIOSH-approved respirators and nitrile gloves due to potential irritant properties (acute toxicity data is unavailable) .

- Storage : Store in a dry, ventilated area away from oxidizing agents and ignition sources. Maintain temperature below 25°C to prevent decomposition .

- Emergency protocols : Equip labs with eyewash stations and ensure immediate access to safety showers. For spills, isolate the area, use inert absorbents, and dispose of waste per local regulations .

Q. How can researchers confirm the purity and identity of this compound if commercial suppliers lack analytical data?

- Methodological Answer :

- Analytical techniques : Perform HPLC with UV detection (λ = 254–280 nm) for purity assessment. Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-reference with PubChem-derived InChI/SMILES data for validation .

- Reference standards : Synthesize or procure a certified reference material (CRM) for comparative analysis.

Q. What synthetic routes are reported for structurally similar piperidinyl benzamide derivatives?

- Methodological Answer :

- Condensation reactions : Intermediates like 4-amino-5-chloro-2-methoxybenzoic acid are condensed with piperidine derivatives using coupling reagents (e.g., EDC/HOBt) under nitrogen .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer :

- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for bacterial acps-pptase enzymes. Compare inhibition kinetics (IC₅₀) across bacterial strains using fluorogenic substrates .

- Data normalization : Account for assay variability (e.g., pH, cofactors) by replicating experiments under standardized conditions. Use positive controls like known pptase inhibitors .

Q. What experimental strategies are recommended to elucidate the compound’s impact on bacterial proliferation pathways?

- Methodological Answer :

- Transcriptomic profiling : Perform RNA-seq on treated bacterial cultures to identify differentially expressed genes (e.g., fatty acid biosynthesis pathways).

- Metabolomic analysis : Use LC-MS to quantify changes in lipid intermediates, validating target engagement with acps-pptase .

- Structural studies : Co-crystallize the compound with pptase enzymes for X-ray crystallography to map binding interactions .

Q. How should researchers address incomplete toxicological data when designing in vivo studies?

- Methodological Answer :

- Precautionary dosing : Start with subacute doses (1/10th of in vitro effective concentrations) in rodent models. Monitor hepatic/renal biomarkers (ALT, creatinine) weekly .

- Alternative models : Use zebrafish embryos for preliminary toxicity screening (LC₅₀ determination) to minimize mammalian use .

Methodological Challenges and Solutions

Q. What are the optimal conditions for synthesizing stable salt forms of this compound?

- Methodological Answer :

- Counterion screening : Test hydrochloride, sulfate, and phosphate salts for crystallinity and hygroscopicity. Use dynamic vapor sorption (DVS) to assess stability at 25°C/60% RH .

- pH-solubility profiling : Determine solubility in buffers (pH 1–7.4) to identify bio-relevant salt forms .

Q. How can researchers mitigate batch-to-batch variability in biological activity?

- Methodological Answer :

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) for synthesis, optimizing parameters like reaction time, temperature, and solvent purity .

- Bioactivity normalization : Express results as percentage inhibition relative to internal controls (e.g., baseline bacterial growth in untreated samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.